molecular formula C17H15Cl2N5O2 B2399624 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034633-29-7

2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2399624
CAS No.: 2034633-29-7
M. Wt: 392.24
InChI Key: ZDDZHUTUWZZKJK-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with an appropriate amine, such as 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazole ring.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions may produce various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine: Another precursor used in the synthesis.

    Other acetamides: Compounds with similar structural features but different substituents.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is unique due to its combination of dichlorophenoxy, pyrazinyl, and imidazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c18-12-1-2-15(13(19)9-12)26-11-16(25)22-5-7-24-8-6-23-17(24)14-10-20-3-4-21-14/h1-4,6,8-10H,5,7,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDZHUTUWZZKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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